4-Bromo-2-fluoro-5-iodophenol
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Overview
Description
4-Bromo-2-fluoro-5-iodophenol is an organohalogen compound with the molecular formula C6H3BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring. It is a valuable intermediate in organic synthesis due to its unique reactivity and the presence of multiple halogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method involves the sequential halogenation of phenol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine, iodine, and fluorine under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
4-Bromo-2-fluoro-5-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-iodophenol involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the iodine atom.
4-Bromo-2-iodophenol: Similar structure but lacks the fluorine atom.
2-Bromo-4-iodophenol: Different substitution pattern on the phenol ring.
Uniqueness
4-Bromo-2-fluoro-5-iodophenol is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties compared to other halogenated phenols. This makes it a valuable intermediate in various synthetic applications and research studies .
Properties
CAS No. |
530141-45-8 |
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Molecular Formula |
C6H3BrFIO |
Molecular Weight |
316.89 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
InChI Key |
DNETUGBNNNHJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)O |
Origin of Product |
United States |
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